N-(3-bromophenyl)-4-cyano-2-fluorobenzamide
Overview
Description
N-(3-bromophenyl)-4-cyano-2-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 3-position of the phenyl ring, a cyano group at the 4-position, and a fluorine atom at the 2-position of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-cyano-2-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:
Nitration and Reduction: The nitration of the benzene ring followed by reduction can introduce the amino group, which is then converted to the cyano group through a Sandmeyer reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-cyano-2-fluorobenzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the aromatic ring can participate in further substitution reactions.
Nucleophilic Substitution: The cyano group can be involved in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions under appropriate conditions.
Common Reagents and Conditions
Bromination: Br₂, FeBr₃
Fluorination: CsF
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Oxidation: Potassium permanganate (KMnO₄)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the cyano group can lead to the formation of amides, esters, or other functionalized derivatives .
Scientific Research Applications
N-(3-bromophenyl)-4-cyano-2-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets. The cyano and fluorine groups can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide
Uniqueness
N-(3-bromophenyl)-4-cyano-2-fluorobenzamide is unique due to the combination of bromine, cyano, and fluorine substituents on the benzamide structure. This unique combination imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
IUPAC Name |
N-(3-bromophenyl)-4-cyano-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2O/c15-10-2-1-3-11(7-10)18-14(19)12-5-4-9(8-17)6-13(12)16/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDCKLOLKYOFNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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